molecular formula C12H18N2O4 B2931365 3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034333-79-2

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2931365
CAS RN: 2034333-79-2
M. Wt: 254.286
InChI Key: JNYTYLNCXHNYFI-UHFFFAOYSA-N
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Description

PAZ is a heterocyclic compound that has attracted significant attention in the scientific community due to its broad range of biological properties. It is characterized by a five-member heterocyclic ring structure, exhibiting potential medicinal properties with preferential antibacterial activity .


Synthesis Analysis

The synthesis of oxazolidinones, like PAZ, has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . Various synthetic procedures have been reported for this heterocyclic structure . For instance, functionalized oxazolidines have been successfully obtained using 1,2-amino alcohols as starting materials .


Molecular Structure Analysis

Oxazolidinones are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The molecular formula of PAZ is C12H18N2O4, and it has a molecular weight of 254.286.


Chemical Reactions Analysis

Oxazolidines serve as key intermediates to produce many useful chemical compounds . They have been used in metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Scientific Research Applications

Antibacterial Agents

Oxazolidinones, including derivatives like the one , are primarily known for their antibacterial properties . They function as protein synthesis inhibitors, targeting a wide spectrum of multidrug-resistant Gram-positive bacteria . This makes them valuable in the development of new antibiotics to combat resistant strains.

Analytical Chemistry

The analytical determination of oxazolidinones in various matrices, such as biological fluids, tissues, and natural waters, is crucial. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometer detectors are commonly used for this purpose .

Drug Development

Oxazolidinone derivatives are explored for their potential in drug development due to their unique mechanism of action. They offer a promising avenue for creating new therapeutic agents, especially in the realm of infectious diseases .

Chemical Synthesis

The compound’s structure allows for its use in multicomponent reactions, serving as a key intermediate in the synthesis of various chemical compounds. It’s particularly useful in metal-free domino annulation/Mannich reactions .

Mechanism of Action

Oxazolidinones, the class of compounds to which PAZ belongs, are a new class of synthetic antibiotics advanced in clinical use over the past 50 years . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

Safety and Hazards

While specific safety and hazards information for PAZ was not found, it’s important to handle all chemicals with appropriate safety measures. For example, a related compound, 3-methyl-1,3-oxazolidine-2,4-dione, has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of research on PAZ and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine, given their antibacterial properties . Additionally, the development of drug delivery systems to overcome the poor water solubility of oxazolidinones could be a potential area of future research .

properties

IUPAC Name

3-[[1-(2,2-dimethylpropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)10(16)13-4-8(5-13)6-14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYTYLNCXHNYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)CN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione

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